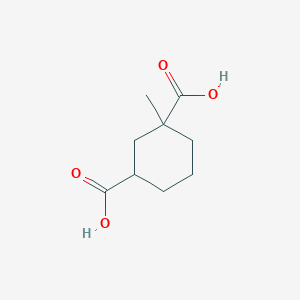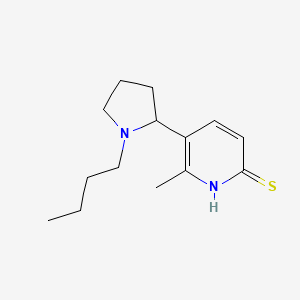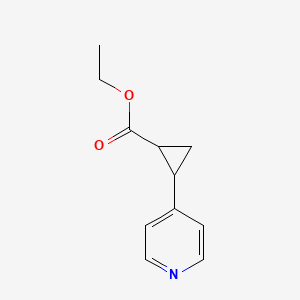
1-Methylcyclohexane-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylcyclohexane-1,3-dicarboxylic acid is an organic compound with the molecular formula C9H14O4. It is a dicarboxylic acid, meaning it contains two carboxyl groups (-COOH) attached to a cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylcyclohexane-1,3-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 1-methylcyclohexane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. The reaction typically proceeds as follows: [ \text{1-Methylcyclohexane} + \text{Oxidizing Agent} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 1-methylcyclohexane using air or oxygen in the presence of a catalyst such as cobalt or manganese salts. This method is advantageous due to its scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylcyclohexane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized products such as ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or alkanes.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or nitric acid (HNO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Esters, amides.
Aplicaciones Científicas De Investigación
1-Methylcyclohexane-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving carboxylic acids.
Industry: The compound is used in the production of polymers and resins, as well as in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-methylcyclohexane-1,3-dicarboxylic acid exerts its effects involves the interaction of its carboxyl groups with various molecular targets. These interactions can lead to the formation of hydrogen bonds, ionic bonds, or covalent bonds, depending on the specific reaction conditions and reagents used. The pathways involved in these reactions are typically governed by the principles of organic chemistry, including nucleophilic substitution, electrophilic addition, and radical reactions.
Comparación Con Compuestos Similares
1-Methylcyclohexane-1,3-dicarboxylic acid can be compared with other dicarboxylic acids such as:
Adipic Acid (Hexanedioic Acid): Used in the production of nylon.
Succinic Acid (Butanedioic Acid): Used in the synthesis of polyesters and as a food additive.
Glutaric Acid (Pentanedioic Acid): Used in the production of polymers and as a precursor for pharmaceuticals.
Uniqueness: this compound is unique due to its methyl-substituted cyclohexane ring, which imparts distinct steric and electronic properties compared to other dicarboxylic acids. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous.
Propiedades
Número CAS |
1822602-84-5 |
|---|---|
Fórmula molecular |
C9H14O4 |
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
1-methylcyclohexane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-9(8(12)13)4-2-3-6(5-9)7(10)11/h6H,2-5H2,1H3,(H,10,11)(H,12,13) |
Clave InChI |
VGMTUHUUJVRBPS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid](/img/structure/B11818465.png)

![2H-pyrido[2,3-e]oxazine-6-carboxylic acid](/img/structure/B11818480.png)

![5-Phenyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B11818492.png)



